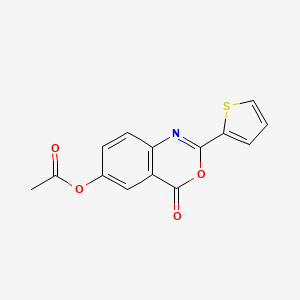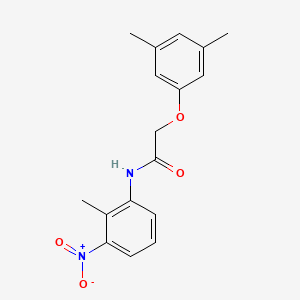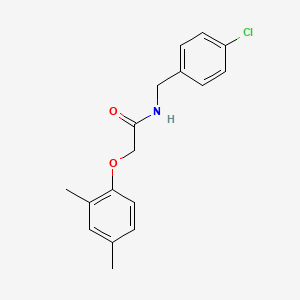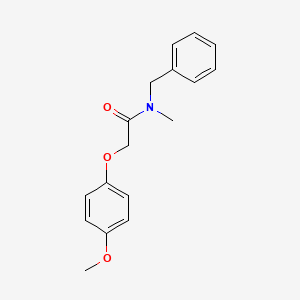
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, also known as clomazone, is a selective herbicide that is widely used in agriculture to control the growth of weeds in crops. This compound belongs to the family of benzamide herbicides and is known for its effectiveness in controlling grass and broadleaf weeds in various crops.
作用机制
Clomazone works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments that protect the plant from oxidative damage and provide photosynthetic efficiency. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates that cause membrane damage and ultimately result in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have a significant impact on the physiology and biochemistry of plants. The inhibition of carotenoid biosynthesis leads to the accumulation of reactive oxygen species (ROS) in plants, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
实验室实验的优点和局限性
Clomazone is widely used in laboratory experiments to study the effects of herbicides on plant physiology and biochemistry. Its selective herbicidal properties make it a valuable tool for researchers studying the impact of herbicides on crop yield and quality. However, the use of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in laboratory experiments is limited by its potential toxicity to non-target organisms and its potential impact on the environment.
未来方向
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, including:
1. Developing new formulations of this compound that are more effective and less toxic to non-target organisms.
2. Studying the impact of this compound on soil health and microbial communities.
3. Investigating the potential of this compound as a tool for weed management in organic agriculture.
4. Evaluating the impact of this compound on the nutritional quality of crops.
5. Studying the potential of this compound as a tool for managing herbicide-resistant weeds.
Conclusion:
In conclusion, this compound is a selective herbicide that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis in plants, leading to the accumulation of toxic intermediates and ultimately resulting in the death of the plant. While this compound is a valuable tool for researchers studying the effects of herbicides on plant physiology and biochemistry, its use is limited by its potential toxicity to non-target organisms and its potential impact on the environment. Future research on this compound should focus on developing new formulations that are more effective and less toxic, studying its impact on soil health and microbial communities, and evaluating its potential as a tool for managing herbicide-resistant weeds.
合成方法
The synthesis of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the amide bond between the two molecules, leading to the formation of this compound.
科学研究应用
Clomazone has been extensively studied for its herbicidal properties and its potential impact on the environment. Various studies have been conducted to evaluate the effectiveness of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in controlling weeds in different crops, including soybeans, cotton, and peanuts.
属性
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-3-12-6-4-5-7-15(12)18-16(19)13-9-8-11(2)10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQGAXWBBWWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)







![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)


